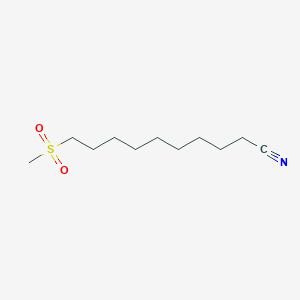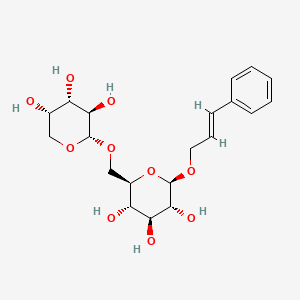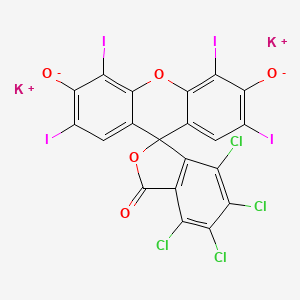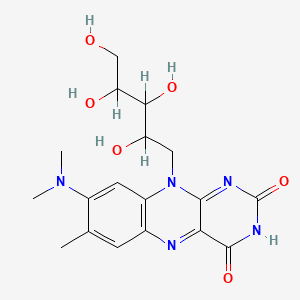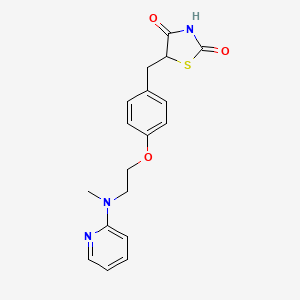
Perindoprilat
Descripción general
Descripción
Perindoprilat is a dipeptide obtained by formal condensation of one of the carboxy groups of N-[(1S)-1-carboxyethyl]-L-norvaline with the amino group of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid . It is the major active metabolite of perindopril and has a role as an antihypertensive agent, an EC 3.4.15.1 (peptidyl-dipeptidase A) inhibitor, and a drug metabolite .
Synthesis Analysis
Perindopril, the prodrug of Perindoprilat, is hydrolyzed to the active metabolite, Perindoprilat . The main metabolic route involves hydrolytic cleavage of the ester linkage .
Molecular Structure Analysis
Perindoprilat’s molecular formula is C17H28N2O5 . The conformation of perindoprilat has been studied in the solid state by X-ray analysis . The resolution of its structure reveals important analogies between its observed conformation and that of several ACE inhibitors of the same family .
Physical And Chemical Properties Analysis
Perindoprilat’s molecular weight is 340.4 g/mol . It is an organic heterobicyclic compound, a dipeptide, a dicarboxylic acid, and a L-alanine derivative .
Aplicaciones Científicas De Investigación
Hypertension and Heart Failure Treatment
Perindoprilat is a long-acting, once-daily lipophilic angiotensin-converting enzyme (ACE) inhibitor . It has high tissue ACE affinity, which helps in lowering angiotensin II and potentiating bradykinin . Its efficacy, safety, and tolerability are well established in the treatment of hypertension and heart failure .
Cardiovascular Disease Prevention
Large morbidity–mortality trials have shown that antihypertensive treatment with perindopril reduces and prevents cardiovascular disease in a large range of patients with vascular diseases . This is true whether or not they are hypertensive .
Cardiovascular Protective Properties
Perindopril has been shown to have cardiovascular protective properties in addition to its obvious blood-pressure–lowering effect . This supports the concept of cardiovascular protective properties of ACE inhibition with perindopril .
Pharmacokinetic Studies
Perindoprilat has been used in pharmacokinetic studies . A method for the extraction and quantification of perindoprilat in human plasma using high-performance liquid chromatography with tandem mass spectrometry (LC–MS/MS) detection was developed and validated . This method facilitated the analysis of perindoprilat in human plasma collected from adults as part of a pilot pharmacokinetic study .
Adherence Determination in Heart Failure Patients
The validated analytical method mentioned above lays the foundation for determining adherence in heart failure patients prescribed with perindopril . This is crucial as poor treatment adherence to heart failure medicines results in poor health outcomes and increased health care costs .
Lipid Status Influence
Research has been conducted to determine the possible influence of perindopril on the lipid status of rats . This is based on previous research that ACE inhibitors increase the concentration of HDL cholesterol and triglycerides .
Mecanismo De Acción
Target of Action
Perindoprilat, the active metabolite of the prodrug Perindopril , primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by Perindoprilat is the Renin-Angiotensin-Aldosterone System (RAAS) . By inhibiting ACE, Perindoprilat prevents the conversion of ATI to ATII, a potent vasoconstrictor. This leads to a decrease in blood pressure and has downstream effects on cardiovascular health .
Pharmacokinetics
Perindopril, the prodrug, is rapidly metabolized in the liver to Perindoprilat following oral administration . The pharmacokinetics of Perindoprilat are dose-dependent, with the apparent volume of distribution varying with the dose . The active metabolite Perindoprilat is cleared by the kidneys . Ageing is associated with increased serum Perindoprilat concentrations, probably due to a combination of enhanced conversion to the active metabolite and diminished renal clearance .
Result of Action
The molecular and cellular effects of Perindoprilat’s action primarily involve the relaxation of blood vessels and a decrease in blood volume . This results in a significant reduction in blood pressure . Additionally, Perindoprilat has been shown to reverse some of the vascular abnormalities associated with hypertension, including arterial stiffness and left ventricular hypertrophy .
Action Environment
The action, efficacy, and stability of Perindoprilat can be influenced by various environmental factors. For instance, the liver’s metabolic capacity can affect the conversion of Perindopril to Perindoprilat . Additionally, renal function can impact the clearance of Perindoprilat . Therefore, conditions affecting the liver or kidneys could potentially influence the action of Perindoprilat.
Safety and Hazards
Direcciones Futuras
Perindopril, which has been used in the clinical practice for more than 25 years, is a long-acting lipophilic angiotensin-converting enzyme inhibitor with a once-daily dosage schedule and a high affinity to tissue-converting enzyme . Its safety, efficacy, and very good tolerance have been shown in a number of studies . It is part of many fixed combinations which improve patient compliance and increase the effect of treatment of cardiovascular diseases .
Propiedades
IUPAC Name |
(2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-carboxybutyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O5/c1-3-6-12(16(21)22)18-10(2)15(20)19-13-8-5-4-7-11(13)9-14(19)17(23)24/h10-14,18H,3-9H2,1-2H3,(H,21,22)(H,23,24)/t10-,11-,12-,13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAIHABQVKJNIY-PEDHHIEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)O)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90869249 | |
| Record name | Perindoprilat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90869249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Perindoprilat | |
CAS RN |
95153-31-4 | |
| Record name | Perindoprilat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95153-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perindoprilat [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095153314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perindoprilat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14213 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Perindoprilat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90869249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PERINDOPRILAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UV6ZNQ92K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






